2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
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Overview
Description
2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups through nitration and amination reactions. The final step involves the attachment of the ethanolamine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions.
Scientific Research Applications
2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. For example:
2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are similar in structure but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-13-11(20(22)23)12(15)18-14(19-13)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWRIJZVLRTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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